molecular formula C18H23BrN2S B611705 Vortioxetine hydrobromide CAS No. 960203-27-4

Vortioxetine hydrobromide

Cat. No. B611705
M. Wt: 379.36
InChI Key: InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vortioxetine hydrobromide is an antidepressant used to treat major depressive disorder (MDD). It belongs to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs) and works by increasing the activity of a chemical called serotonin in the brain . It is also classified as a serotonin modulator and stimulator (SMS) due to its multimodal mechanism of action towards the serotonin neurotransmitter system .


Synthesis Analysis

A new and improved synthetic route to vortioxetine hydrobromide has been established on a hectogram scale through three simple steps in 63% yield and with 99% purity (HPLC). The key step is the cyclization of the piperazine ring in the final step .


Molecular Structure Analysis

Vortioxetine hydrobromide has a relative molecular mass of 379.4 g/mole . The molecular formula is C18H22N2S .


Chemical Reactions Analysis

A novel stability-indicating method for the assay of vortioxetine (VRT) in bulk and pharmaceutical formulations has been explained. This method includes reversed-phase high performance liquid chromatographic (RP-HPLC) and first derivative spectrophotometric determination .


Physical And Chemical Properties Analysis

Vortioxetine hydrobromide has a molecular weight of 379.36 and is soluble in DMSO at 30 mg/mL .

Scientific Research Applications

  • Impact on Gut Microbiota in MDD Patients : Vortioxetine hydrobromide has been studied for its effect on the gut microbiota of MDD patients. Research indicates that it may act by affecting the structure and composition of gut microbiota, showing changes in fecal microbiota composition in MDD patients compared to healthy controls and suggesting that treatment with vortioxetine hydrobromide may regulate gut microflora (Ye et al., 2021).

  • Analytical Methods for Determination of Vortioxetine : Studies have been conducted to develop and validate analytical methods for determining vortioxetine in the presence of its main degradation products. These methods are important for ensuring the therapeutic activity and safety of the drug (de Diego et al., 2018).

  • Electrochemical Methods for Drug Control : Eco-friendly and sensitive electrochemical methods have been developed for controlling vortioxetine hydrobromide at clinical safe levels. These methods use the high adsorption affinity of vortioxetine on graphite pencil lead (El Henawee et al., 2020).

  • Unique Mechanism of Action and Clinical Efficacy : Vortioxetine’s unique "multi-modal" mechanism of action and its clinical efficacy in treating MDD and generalized anxiety disorders have been highlighted in research. It inhibits the activity of serotonin transporters and affects several serotonin receptors (Dhir, 2013).

  • Clinical Efficacy Comparison : A study compared the clinical efficacy of vortioxetine and escitalopram in treating depression, indicating vortioxetine's potential in improving cognitive function and clinical symptoms of patients with severe depression (Shao et al., 2022).

  • Pharmacokinetics and Drug Interactions : Vortioxetine’s pharmacokinetics and drug interactions have been studied, showing its linear and dose-proportional pharmacokinetics, and noting no clinically relevant differences in vortioxetine exposure by demographics or physiological conditions (Chen et al., 2017).

Safety And Hazards

Vortioxetine hydrobromide can be harmful if swallowed and may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Research is being conducted to improve the stability of vortioxetine hydrobromide under stress conditions. One such study has explored the use of vortioxetine liposomes as a novel alternative to improve drug stability . Another study has focused on the solubility of vortioxetine based on X-ray crystallography .

properties

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRUFUIHGGOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027850
Record name Vortioxetine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vortioxetine hydrobromide

CAS RN

960203-27-4
Record name Vortioxetine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960203-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vortioxetine hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vortioxetine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORTIOXETINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

102 g 2-bromo-iodobenzene (362 mmol) and 50 g 2,4-dimethylthiophenol (362 mmol) are dissolved in 1000 ml toluene. To this solution was added 81 g BOC-piperazine (434 mmol) followed by 2.08 g Pddba2 (1 mol %) and 4.51 g rac-BINAP (2 mol %). The mixture was purged with nitrogen for 5 minutes before adding a slurry of 87 g NaOBut (905 mmol) in 300 ml toluene. The suspension was heated to 100° C. under nitrogen overnight. A GCMS analysis showed full conversion into the intermediate product (1-(2-Bromo-phenylsulfanyl)-2,4-dimethyl-benzene) and the temperature was increased to reflux (120° C.) for another 24 hours. A HPLC analysis showed full conversion into the intermediate (1-BOC-4-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine). The reaction mixture was cooled on ice for one hour before filtering the mixture. The filter cake is washed with 2×200 ml toluene and to the combined filtrates was added 80 ml 48-wt % HBr (aq.) followed by heating to reflux for 18 hours after which full deprotection was detected by HPLC. The mixture was cooled on ice for 2 hours and filtrated. The brownish solid was dissolved in 1000 ml boiling H2O for 1 hour together with activated charcoal (25 g), filtered while hot and left to cool. The precipitate was collected by filtration and drying in vacuum at 40° C. overnight produced 49 g of 4-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine hydrobromide (36%) as a white solid.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
4.51 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere Pddba2 (211 mg, 0.367 mmol), BINAP (458 mg, 0.736 mmol), sodium tert-butoxide (26.0 g), piperazine (27.5 g) and toluene (185 mL) were stirred at room temperature for approx 30 minutes. To this mixture was added 1-bromo-2-iodobenzene (12 mL) and 2,4-dimethylthiophenol (12.3 mL) and the reaction mixture was stirred for approximately 60 minutes without heating. The reaction mixture was then heated at reflux for 5 hours, and then water (70 mL) was added followed by stirring for a further 5 minutes before the phases were separated (temperature above 60 C). The toluene phase was washed 2 times with a sodium chloride solution. To the warm toluene phase was added hydrobromic acid 48% (16.2 g), seeding crystals (HBr β-form) were added and the solution was cooled. 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, and the filter cake was washed with toluene (160 mL) and water (190 mL). Analysis of a dried sample of filter cake showed 0.64% compound 1 and 70 ppm Pd. The wet filter cake was heated in isopropanol (345 mL) at reflux temperature and the hot solution was blank filtered. The clear solution was cooled to below room temperature, isopropanol solvate of 1-(2,4-dimethylphenylsulfanyl)phenyl]piperazine-HBr was isolated by filtration, washed with isopropanol (40 mL) and dried under vacuum at 40° C. Analysis showed compound 1 (0.05%) and 2 ppm Pd.
Name
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
311
Citations
Y Ma, Y Cao, Y Yang, W Li, P Shi, S Wang… - Journal of Molecular …, 2018 - Elsevier
The solubility of Vortioxetine hydrobromide (VORH) in three binary solvent mixtures of butanone + ethanol, butanone + n-propanol, and butanone + n-butanol was determined by the …
Number of citations: 77 www.sciencedirect.com
VM Lasan, DM Patel - Pharma Science Monitor, 2017 - pharmasm.com
… for the estimation of Vortioxetine Hydrobromide. The separation … proper migration of Vortioxetine Hydrobromide and gave the … ng/spot for Vortioxetine Hydrobromide respectively.The …
Number of citations: 1 www.pharmasm.com
SB Landge, SB Dahale, SJ Devadhe… - European Chemical …, 2020 - academia.edu
… positional isomers and Vortioxetine hydrobromide was found … in the test sample of Vortioxetine hydrobromide by advanced NP-… and drug product samples of Vortioxetine hydrobromide. …
Number of citations: 8 www.academia.edu
Y Cao, K Zhang, Z Gao, J Wang, S Rohani… - Crystal Growth & …, 2021 - ACS Publications
… Here, the pure metastable form α of vortioxetine hydrobromide (VH) was prepared in silica nanopores by crystallization of confined amorphous VH under specific solvent vapor. Solvent …
Number of citations: 6 pubs.acs.org
S Li, J Pang, S Hong, X Chen, S Shao, H Wang… - European Journal of …, 2022 - Elsevier
This study aimed to describe the use of liquid crystal display (LCD) three-dimensional (3D) printing technology to prepare moulds for vortioxetine hydrobromide (VOR) tablet placebos …
Number of citations: 1 www.sciencedirect.com
Y Mao, L Jiang, T Chen, H He, G Liu, H Wang - Synthesis, 2015 - thieme-connect.com
… In summary, we have developed a new and practical synthetic route to vortioxetine hydrobromide on a hectogram scale. Adopting commercially available materials, through simple and …
Number of citations: 19 www.thieme-connect.com
KE Pravallika, P Ravi, AH Abboodi… - Research journal of …, 2017 - indianjournals.com
… Vortioxetine hydrobromide is chemically 1-[2-(2,4dimethylphenyl) … Vortioxetine hydrobromide is may have beneficial effect on human cognitive processes. Vortioxetine hydrobromide …
Number of citations: 11 www.indianjournals.com
W Bai, H Song, Y Hu, X Zhang, X Wang… - Drug Design …, 2023 - Taylor & Francis
… Based on the results of this study, generic vortioxetine hydrobromide tablets in China are bioequivalent to the reference formulation (Brintellix ® ) in terms of the rate and extent of …
Number of citations: 8 www.tandfonline.com
M El Henawee, H Saleh, AK Attia, EM Hussien… - Measurement, 2021 - Elsevier
Vortioxetine hydrobromide (VOR) is an antidepressant drug with high binding affinity to wide range of seratonin receptors in the central nervous system. Therefore, there has been a …
Number of citations: 9 www.sciencedirect.com
S Dong, Z Yan, H Yang - Analytical sciences, 2016 - Springer
A rapid and sensitive high-performance liquid chromatography–mass spectrometry method was established to determine the trace residues of piperazine in vortioxetine hydrobromide. …
Number of citations: 26 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.